2-(Phenylcarbonyl)-1-benzothiophen-3-yl 3-bromobenzoate
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Overview
Description
2-benzoyl-1-benzothiophen-3-yl 3-bromobenzoate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a benzoyl group and a bromobenzoate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-1-benzothiophen-3-yl 3-bromobenzoate can be achieved through several synthetic routes. One common method involves the reaction of benzothiophene derivatives with benzoyl chloride and 3-bromobenzoic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-1-benzothiophen-3-yl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiophene derivatives .
Scientific Research Applications
2-benzoyl-1-benzothiophen-3-yl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzoyl-1-benzothiophen-3-yl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-benzoyl-1-benzothiophene: Lacks the bromobenzoate group, making it less reactive in certain substitution reactions.
3-bromobenzoic acid: Does not contain the benzothiophene moiety, limiting its applications in heterocyclic chemistry.
Uniqueness
2-benzoyl-1-benzothiophen-3-yl 3-bromobenzoate is unique due to the combination of its benzoyl, benzothiophene, and bromobenzoate groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C22H13BrO3S |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
(2-benzoyl-1-benzothiophen-3-yl) 3-bromobenzoate |
InChI |
InChI=1S/C22H13BrO3S/c23-16-10-6-9-15(13-16)22(25)26-20-17-11-4-5-12-18(17)27-21(20)19(24)14-7-2-1-3-8-14/h1-13H |
InChI Key |
WQYIJOKQRUYVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3S2)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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